molecular formula C23H21N3O5 B11974335 ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate

ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate

Cat. No.: B11974335
M. Wt: 419.4 g/mol
InChI Key: IIVPHGVIIHSJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID ET ESTER is a complex organic compound that features both isoindole and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID ET ESTER typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Acetylation: The isoindole derivative can be acetylated using acetic anhydride.

    Indole Introduction: The indole moiety can be introduced via a coupling reaction, such as a Suzuki coupling.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl groups in the isoindole moiety.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of Lewis acids like aluminum chloride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID: Lacks the ester group.

    2-(2-(1,3-DIOXO-ISOINDOL-YL)-ACETYLAMINO)-3-(INDOL-3-YL)-PROPIONIC ACID METHYL ESTER: Has a methyl ester instead of an ethyl ester.

Uniqueness

The presence of both isoindole and indole moieties, along with the ester functional group, might confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C23H21N3O5/c1-2-31-23(30)19(11-14-12-24-18-10-6-5-7-15(14)18)25-20(27)13-26-21(28)16-8-3-4-9-17(16)22(26)29/h3-10,12,19,24H,2,11,13H2,1H3,(H,25,27)

InChI Key

IIVPHGVIIHSJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.